2-Ethenyl-3,5-dimethylpyrazine

odor threshold structure-odor relationship sensory science

2-Ethenyl-3,5-dimethylpyrazine (CAS 157615-33-3), also known as 3,5-dimethyl-2-vinylpyrazine, is a substituted pyrazine heterocycle characterized by an ethenyl (vinyl) group at position 2 and methyl groups at positions 3 and 5 on the pyrazine ring. It is primarily recognized as a potent, low-threshold odorant that imparts earthy, roasted, and nutty notes and is naturally found in roasted coffee and other foods.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 157615-33-3
Cat. No. B125770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-3,5-dimethylpyrazine
CAS157615-33-3
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C)C=C
InChIInChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3
InChIKeyZUOLEJGELMNGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-3,5-dimethylpyrazine (CAS 157615-33-3): Sourcing and Specification Guide


2-Ethenyl-3,5-dimethylpyrazine (CAS 157615-33-3), also known as 3,5-dimethyl-2-vinylpyrazine, is a substituted pyrazine heterocycle characterized by an ethenyl (vinyl) group at position 2 and methyl groups at positions 3 and 5 on the pyrazine ring. It is primarily recognized as a potent, low-threshold odorant that imparts earthy, roasted, and nutty notes and is naturally found in roasted coffee and other foods [1][2]. The compound is a colorless to pale yellow liquid with a molecular weight of 134.18 g/mol and a boiling point of approximately 183-184 °C at 760 mmHg [3][4].

Why Simple Substitution with Other Pyrazines is Not Advisable


While many alkylpyrazines share a common roasted-nutty aroma character, their practical utility is not interchangeable. The specific substitution pattern on the pyrazine ring, particularly the presence and position of an ethenyl group, leads to profound, quantifiable differences in sensory potency (odor threshold) and synthetic accessibility. In-class compounds like 2-ethyl-3,5-dimethylpyrazine or 3-ethenyl-2,5-dimethylpyrazine exhibit odor thresholds that are orders of magnitude different, which dictates the required dosage, cost-in-use, and final aroma profile in complex formulations. Therefore, selecting a generic pyrazine without considering these specific performance metrics can lead to significant deviations in product quality, over- or under-dosing, and formulation failure [1][2].

2-Ethenyl-3,5-dimethylpyrazine: Quantified Differentiation Data for Scientific and Procurement Decisions


Comparative Odor Threshold in Air: 2-Ethenyl-3,5-dimethylpyrazine vs. Trimethylpyrazine

2-Ethenyl-3,5-dimethylpyrazine exhibits an odor threshold in air that is 4500 times lower (more potent) than that of trimethylpyrazine. This demonstrates that the ethenyl substitution at position 2 dramatically enhances sensory impact compared to a simple methyl group [1].

odor threshold structure-odor relationship sensory science

Odor Threshold Parity with High-Impact Pyrazines

The odor threshold of 2-ethenyl-3,5-dimethylpyrazine is reported to be as low as that of 2-ethyl-3,5-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine, placing it among the most potent pyrazine odorants known [1][2].

odor threshold pyrazine analogs flavor potency

Crucial Role of Ethenyl Group Position: 2- vs. 3-Substitution

The position of the ethenyl group on the pyrazine ring is critical for odor potency. The odor threshold of 3-ethenyl-2-ethyl-5-methylpyrazine was found to be 8000 times higher (weaker) than that of 2-ethenyl-3-ethyl-5-methylpyrazine, indicating that an ethenyl group is only tolerated in position 2, but not in position 3 [1][2].

structure-odor relationship regioisomer sensory potency

Synthetic Accessibility: Improved Yield for 2-Ethenyl Isomer via Retro-Diels-Alder Route

A novel total synthesis route described in 2003 provides 2-ethenyl-3,5-dimethylpyrazine (1) in a favorable 8:2 excess over its 3-ethenyl isomer (2) when using a specific endo-diketone intermediate. This route is a significant improvement over earlier methods which yielded less than 1% or 5% for similar compounds [1].

chemical synthesis process chemistry yield optimization

Identification in Roasted Coffee: A Key Character-Impact Compound

2-Ethenyl-3,5-dimethylpyrazine was identified as one of two 'potent earthy smelling compounds' in roasted Robusta coffee through comparison of GC and MS data with reference standards. This validates its occurrence in a complex natural matrix and its contribution to the characteristic earthy note of coffee [1].

coffee aroma GC-MS sensory analysis

High-Impact Applications for 2-Ethenyl-3,5-dimethylpyrazine (CAS 157615-33-3) Backed by Evidence


Creation of Ultra-Realistic Roasted Coffee Flavors

Leverage the proven, low odor threshold (0.014 ng/L in air) and identification of 2-ethenyl-3,5-dimethylpyrazine as a key earthy odorant in roasted Robusta coffee [1]. This allows flavorists to add authentic, high-impact roasted and earthy notes at trace levels (ppm to ppb) without introducing off-flavors, critical for premium coffee beverages, confectionery, and savory applications.

Formulation of High-Performance Savory and Nutty Flavors

Capitalize on the compound's 4500-fold greater potency compared to trimethylpyrazine [1]. This extreme potency makes it a cost-effective choice for creating robust roasted, nutty, and earthy profiles in snack seasonings, processed meats, sauces, and bouillons, where powerful top-notes are required at minimal addition rates.

Authentic Aroma Reconstitution in Fragrance and Cosmetic Products

Utilize 2-ethenyl-3,5-dimethylpyrazine to impart a subtle, yet distinctive, earthy or roasted undertone in fine fragrances and cosmetic bases. The compound's low threshold ensures its presence is detectable even at very low concentrations, adding depth and complexity without overpowering the primary fragrance accord, as demonstrated by its potent odor character [1].

Research-Grade Analytical Standard for Foodomics and Metabolomics

Procure 2-ethenyl-3,5-dimethylpyrazine as a high-purity analytical standard for GC-MS and GC-O studies focused on coffee, roasted nuts, and other thermally processed foods. Its presence as a biomarker for coffee consumption [2] and its role as a potent odorant make it an essential reference compound for accurate identification and quantification in complex food matrices [3].

Technical Documentation Hub

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